molecular formula C11H11ClN2O3 B14170956 Ethyl 2-chloro-6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate CAS No. 1196154-05-8

Ethyl 2-chloro-6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate

Cat. No.: B14170956
CAS No.: 1196154-05-8
M. Wt: 254.67 g/mol
InChI Key: XAHBNKITTDPZFI-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with a chloro substituent and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with ethyl chloroformate in the presence of a base, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

    Reduction: Formation of alcohol derivatives of the quinazoline ring.

    Oxidation: Formation of oxidized quinazoline derivatives with additional functional groups.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-chloro-6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate is unique due to its specific substitution pattern and the presence of both chloro and ethyl ester groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

CAS No.

1196154-05-8

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

IUPAC Name

ethyl 2-chloro-6-oxo-7,8-dihydro-5H-quinazoline-4-carboxylate

InChI

InChI=1S/C11H11ClN2O3/c1-2-17-10(16)9-7-5-6(15)3-4-8(7)13-11(12)14-9/h2-5H2,1H3

InChI Key

XAHBNKITTDPZFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC2=C1CC(=O)CC2)Cl

Origin of Product

United States

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